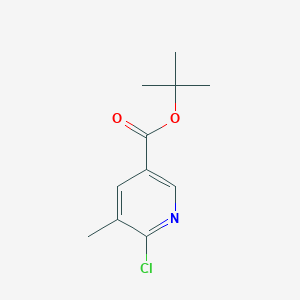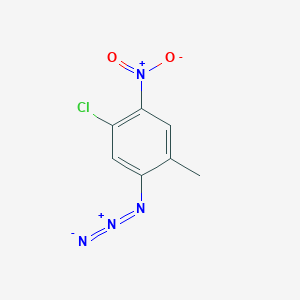
1-Azido-5-chloro-2-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-5-chloro-2-methyl-4-nitrobenzene is an organic compound belonging to the family of chlorinated nitroaromatic compounds It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Azido-5-chloro-2-methyl-4-nitrobenzene typically involves a multi-step process. One common synthetic route starts with 4-chloroaniline, which is oxidized using peroxy trifluoroacetic acid in dry dichloromethane to form 4-nitrochlorobenzene. This intermediate is then subjected to Friedel-Crafts alkylation using methyl iodide in the presence of anhydrous aluminum chloride to yield the desired compound .
Analyse Des Réactions Chimiques
1-Azido-5-chloro-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of heterocyclic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like chromic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Azido-5-chloro-2-methyl-4-nitrobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Azido-5-chloro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their biological activities. The nitro group can be reduced to an amino group, which can then interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the derivative and the context of its use.
Comparaison Avec Des Composés Similaires
1-Azido-5-chloro-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: Lacks the azido group, making it less reactive in certain cycloaddition reactions.
2-Chloro-5-nitrotoluene: Similar structure but different positioning of the nitro and chloro groups, affecting its reactivity and applications.
1-Azido-4-chloro-2-methylbenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H5ClN4O2 |
|---|---|
Poids moléculaire |
212.59 g/mol |
Nom IUPAC |
1-azido-5-chloro-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClN4O2/c1-4-2-7(12(13)14)5(8)3-6(4)10-11-9/h2-3H,1H3 |
Clé InChI |
YGLBWWXIFFQVHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=[N+]=[N-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
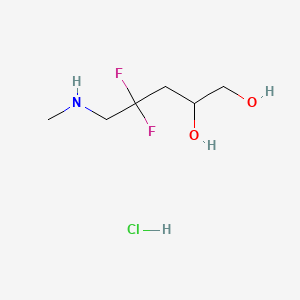
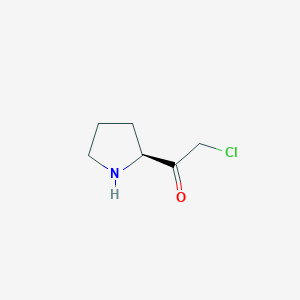
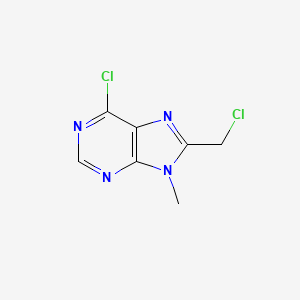
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
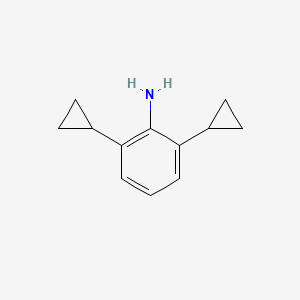
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
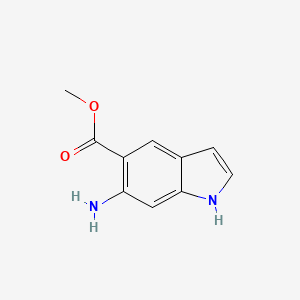
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
